![molecular formula C18H21NO B249569 1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B249569.png)
1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine, also known as MPPEB, is a chemical compound that has shown potential in scientific research. It is a selective agonist of the trace amine-associated receptor 1 (TAAR1) and has been studied for its potential use in treating various neurological disorders.
Mécanisme D'action
1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine acts as a selective agonist of the TAAR1 receptor, which is expressed in various regions of the brain, including the striatum, cortex, and hippocampus. Activation of this receptor leads to an increase in intracellular cAMP levels, which in turn modulates the activity of dopamine and serotonin neurons.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine has been shown to increase dopamine and serotonin release in the brain, leading to an improvement in mood and cognition. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine in lab experiments is its selectivity for the TAAR1 receptor, which allows for more specific targeting of this receptor. However, one limitation is that 1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine is a relatively new compound and its long-term effects are not yet fully understood.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine, including its potential use in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the long-term effects of 1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine and its potential side effects. Finally, research on the development of more selective and potent TAAR1 agonists is ongoing.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine involves several steps, including the reaction of 4-methylphenylacetonitrile with 4-(prop-2-en-1-yloxy)benzyl magnesium bromide, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. The final product is obtained through purification using chromatography.
Applications De Recherche Scientifique
1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine has been studied for its potential use in treating various neurological disorders, including schizophrenia, depression, and drug addiction. It has been shown to activate the TAAR1 receptor, which is involved in the regulation of dopamine and serotonin levels in the brain.
Propriétés
Nom du produit |
1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine |
---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H21NO/c1-3-12-20-18-10-8-17(9-11-18)14-19-13-16-6-4-15(2)5-7-16/h3-11,19H,1,12-14H2,2H3 |
Clé InChI |
OTSBKWKJELHIGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC=C |
SMILES canonique |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.